molecular formula C6H5BrN2O2 B13429786 3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester

3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester

Cat. No.: B13429786
M. Wt: 217.02 g/mol
InChI Key: YNKCSXKKGATVPQ-UHFFFAOYSA-N
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Description

3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester is a chemical compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a bromine atom at the third position and a methyl ester group at the fourth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester typically involves the bromination of 4-pyridazinecarboxylic acid methyl ester. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or a halogenated alkane solvent. The reaction temperature is maintained between -10°C to 50°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. For instance, as a glutamate racemase inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-glutamate to D-glutamate, which is essential for bacterial cell wall synthesis . This inhibition can lead to the disruption of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

methyl 3-bromopyridazine-4-carboxylate

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-3-8-9-5(4)7/h2-3H,1H3

InChI Key

YNKCSXKKGATVPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=NC=C1)Br

Origin of Product

United States

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